3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine
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Overview
Description
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine is a complex organic compound that features a combination of pyridine, piperidine, and fluorine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine: Similar structure but with a methylsulfanyl group instead of fluorine.
4-chloropyridine: A simpler compound with a chloropyridine moiety.
Uniqueness
The presence of both fluorine and piperidine moieties in 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine makes it unique compared to other similar compounds. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine is a complex heterocyclic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. Its unique structure, which incorporates multiple functional groups, suggests diverse mechanisms of action and therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring, a chloropyridinyl moiety, and a fluorinated pyridine, contributing to its chemical reactivity and biological profile. The molecular formula is C18H19ClN2O2F with a molecular weight of approximately 344.81 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Initial studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the chloropyridine group is particularly noteworthy as it has been associated with enhanced activity against various cancer cell lines.
- Enzyme Inhibition : Research suggests that this compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases. The piperidine and pyridine rings may interact with enzyme active sites, blocking their function.
- Neuroprotective Effects : Compounds containing similar structures have shown neuroprotective effects in preclinical models, potentially making this compound a candidate for treating neurodegenerative diseases.
Anticancer Studies
A study focused on the synthesis of piperidine derivatives demonstrated that modifications to the chloropyridine structure significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with standard chemotherapeutics like doxorubicin showed a synergistic effect, suggesting potential for improved treatment protocols in resistant cancer types .
Enzyme Interaction Studies
In vitro assays have been conducted to assess the inhibitory effects of this compound on various kinases implicated in tumor growth. Preliminary results indicate that it may inhibit key pathways involved in cell proliferation and survival, although further studies are necessary to elucidate the specific mechanisms involved.
Comparative Analysis with Similar Compounds
To better understand the unique properties of This compound , a comparison with structurally related compounds is essential.
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(Pyridin-4-yl)ethanone | Pyridine ring | Anticancer properties |
N-(3-chloropyridin-4-yl)-N'-phenylpiperidine-4-carboxamide | Piperidine core | Enzyme inhibition |
1-[4-(5-methoxy-pyrazolo[3,4-b]pyridin-4-yl)pyridin-3-yl]phenol | Pyrazole functionality | Neuroprotective effects |
This table highlights how variations in substituents can lead to distinct biological activities, underscoring the importance of structure-activity relationships (SAR) in drug design.
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-15-10-20-4-1-16(15)24-11-12-2-5-22(6-3-12)17(23)13-7-14(19)9-21-8-13/h1,4,7-10,12H,2-3,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKZTDKKOMPVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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